

Application Note: Measuring Changes in NAD⁺ Levels after SBI-797812 Treatment

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Compound of Interest

Compound Name: SBI-797812

Cat. No.: B610729

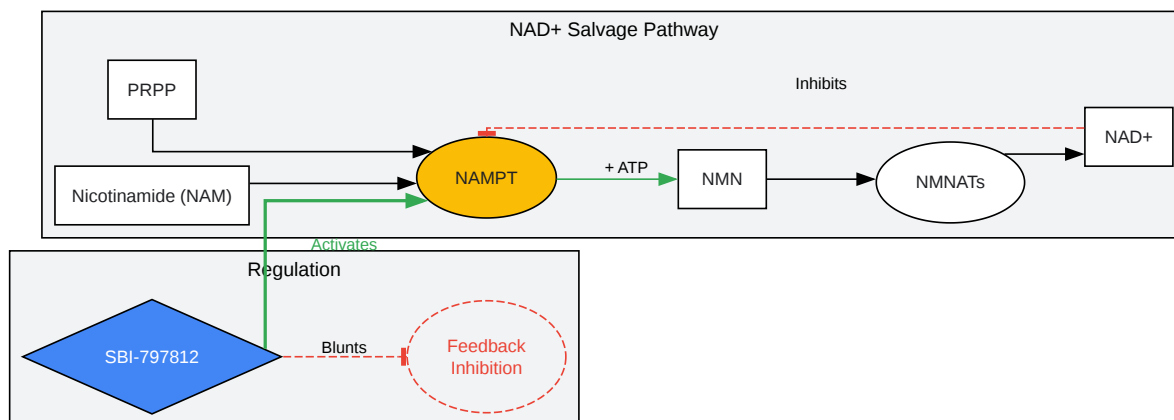
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Audience: Researchers, scientists, and drug development professionals.

Abstract: Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme in cellular metabolism and signaling. Pharmacological elevation of intracellular NAD⁺ is a promising therapeutic strategy for various diseases. **SBI-797812** is a potent small molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the principal NAD⁺ salvage pathway in mammals.^{[1][2]} This document provides detailed protocols for treating biological systems with **SBI-797812** and subsequently measuring the changes in NAD⁺ and its precursor, nicotinamide mononucleotide (NMN), using established biochemical methods.

Mechanism of Action of SBI-797812

SBI-797812 enhances the production of NAD⁺ through the salvage pathway. It directly activates NAMPT, which catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into NMN.^[2] NMN is then converted to NAD⁺ by NMN adenylyltransferases (NMNATs). The mechanism of **SBI-797812** involves several key enhancements to NAMPT's function: it increases the enzyme's affinity for ATP, shifts the reaction equilibrium toward NMN formation, and uniquely blunts the natural feedback inhibition of NAMPT caused by NAD⁺.^{[2][3]} These combined effects turn NAMPT into a more efficient "super catalyst" for NMN production, leading to a significant boost in intracellular NAD⁺ levels.



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Caption: SBI-797812 activates NAMPT in the NAD⁺ salvage pathway.

Quantitative Data on SBI-797812 Efficacy

Treatment with **SBI-797812** has been shown to significantly increase NMN and NAD⁺ levels in both cell culture (in vitro) and animal models (in vivo).

Table 1: In Vitro Effects of SBI-797812 on NMN and NAD⁺ Levels

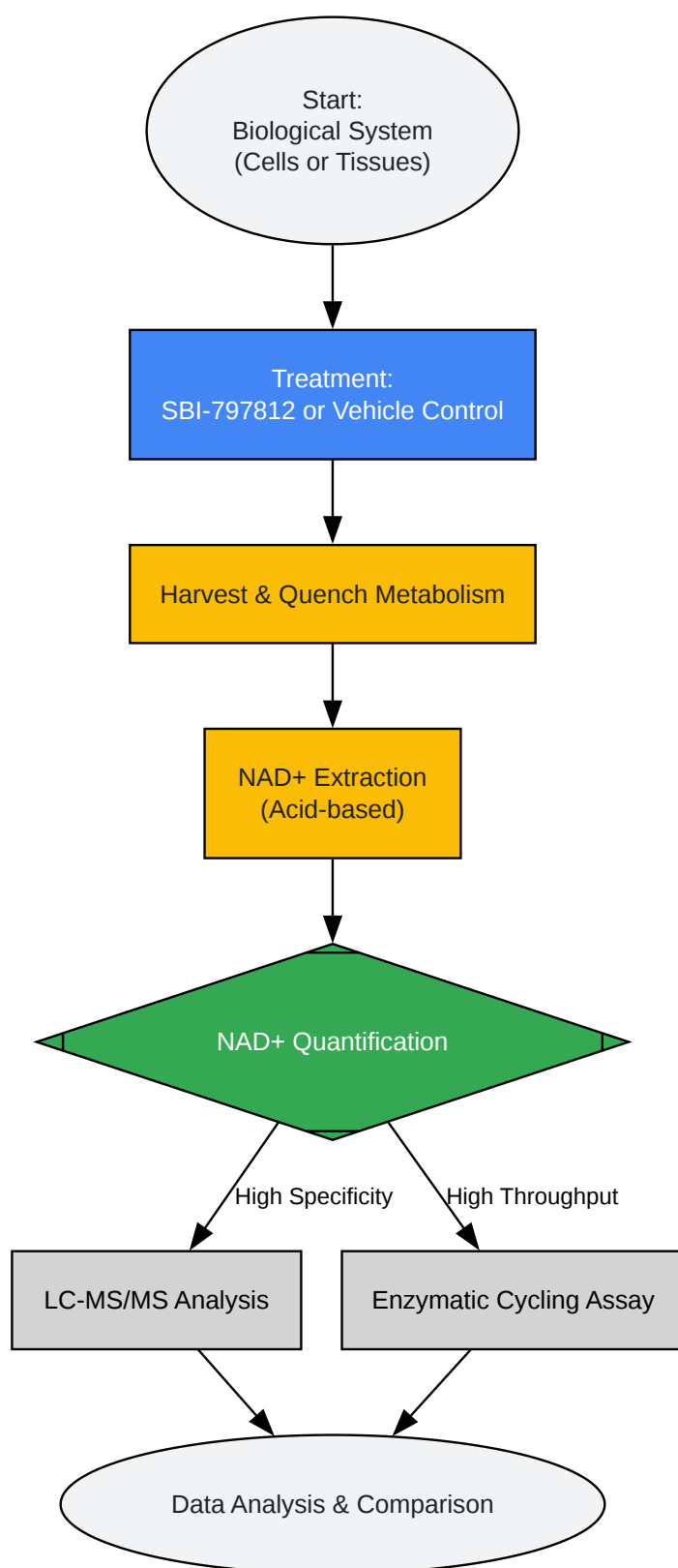
Cell Line	Treatment	NMN Increase (Fold)	NAD ⁺ Increase (Fold)	Reference
A549 Human Lung Carcinoma	4h with 10 μ M SBI-797812	17.4	2.2	
Human Primary Myotubes	4h with 10 μ M SBI-797812	2.5	1.25	

Table 2: In Vivo Effects of SBI-797812 on NAD⁺ Levels in Mice

Tissue	Treatment	NAD ⁺ Increase (Fold)	Reference
Liver	Single 20 mg/kg i.p. dose (2h post-dose)	1.3	
Heart	Single 20 mg/kg i.p. dose (2h post-dose)	Trend towards increase	
Skeletal Muscle	Single 20 mg/kg i.p. dose (2h post-dose)	No significant increase	

Experimental Protocols

Measuring NAD⁺ requires precise and rapid sample processing due to the molecule's metabolic lability. The following sections detail protocols for treating samples with **SBI-797812** and quantifying NAD⁺ levels.



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Caption: General workflow for measuring NAD⁺ changes post-treatment.

Protocol 1: NAD⁺ Quantification using an Enzymatic Cycling Assay

This method is suitable for high-throughput analysis and relies on a commercially available kit (e.g., Sigma-Aldrich Cat# MAK037) that uses an enzymatic cycling reaction to colorimetrically or fluorometrically measure NAD⁺.

A. Principle NAD⁺ is extracted from samples using an acidic buffer, which degrades NADH while preserving NAD⁺. The extracted NAD⁺ is then quantified in a cycling reaction where it is reduced to NADH, which in turn reduces a probe to generate a colored or fluorescent product. The amount of product is proportional to the NAD⁺ concentration.

B. Materials and Reagents

- Cells or tissue of interest
- **SBI-797812** (MedchemExpress, Selleck Chemicals)
- Phosphate Buffered Saline (PBS), ice-cold
- NAD/NADH Quantitation Kit (e.g., Sigma-Aldrich MAK037) containing:
 - NAD⁺ Extraction Buffer
 - NADH/NAD Cycling Buffer
 - Cycling Enzyme Mix
 - NAD⁺ Standard
- 96-well microplate
- Microplate reader capable of measuring absorbance at 450 nm

C. Procedure

- Cell Treatment:

- Plate cells (e.g., A549 cells) to desired confluency.
- Treat cells with various concentrations of **SBI-797812** (e.g., 0.4, 2, 10 μ M) or vehicle control (DMSO) for a specified time (e.g., 4 hours).
- Sample Collection and Extraction:
 - Aspirate culture medium and wash cells twice with ice-cold PBS.
 - For adherent cells, scrape 1-5 million cells into 200 μ L of NAD⁺ Extraction Buffer. For suspension cells, pellet and resuspend in the same buffer. For tissue, homogenize ~20 mg of tissue in 400 μ L of buffer.
 - Perform two freeze/thaw cycles (20 min on dry ice, then 10 min at room temperature).
 - Vortex for 10 seconds and centrifuge at 13,000 x g for 10 minutes at 4°C.
 - Collect the supernatant, which contains the extracted NAD⁺.
- Measurement:
 - Prepare NAD⁺ standards according to the kit manufacturer's instructions.
 - Add 50 μ L of extracted sample or standard to wells of a 96-well plate.
 - Prepare a Master Reaction Mix by mixing the Cycling Buffer and Cycling Enzyme Mix.
 - Add 100 μ L of the Master Reaction Mix to each well.
 - Incubate the plate at room temperature for 1-4 hours, protected from light.
 - Measure the absorbance at 450 nm.
- Data Analysis:
 - Subtract the blank reading from all standards and samples.
 - Plot the NAD⁺ standard curve.

- Calculate the NAD⁺ concentration in the samples from the standard curve.
- Normalize the NAD⁺ concentration to the protein content of the initial lysate (measured by BCA or Bradford assay).

Protocol 2: NAD⁺ Quantification using LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying NAD⁺ and related metabolites due to its high sensitivity and specificity.

A. Principle Cell or tissue extracts are prepared, and NAD⁺ is separated from other metabolites using reverse-phase high-performance liquid chromatography (HPLC). The eluent is then introduced into a mass spectrometer, where NAD⁺ is ionized and fragmented. Specific parent-to-daughter ion transitions are monitored for precise quantification.

B. Materials and Reagents

- Treated cells or tissues
- **SBI-797812**
- Ice-cold PBS
- Extraction Solution: 0.5 M Trichloroacetic Acid (TCA)
- LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
- C18 reverse-phase column
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- NAD⁺ analytical standard

C. Procedure

- Cell Treatment:

- Treat cells or animals as described in Protocol 1, Section C.1.
- Sample Collection and Extraction:
 - Rapidly wash cells with ice-cold PBS and quench metabolism by adding liquid nitrogen or placing the plate on dry ice.
 - Add 1 mL of ice-cold 0.5 M TCA to the culture dish. Scrape the cells and collect the acid extract.
 - For tissues, quickly excise and freeze-clamp the tissue in liquid nitrogen. Pulverize the frozen tissue and add ice-cold 0.5 M TCA.
 - Vortex the extract vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a new tube for analysis.
- LC-MS/MS Analysis:
 - Dilute extracts in water as needed (e.g., 1:1,000 for NAD⁺).
 - Inject the sample onto the C18 column.
 - Elute NAD⁺ using a gradient of Mobile Phase A and B. A typical elution for NAD⁺ occurs at around 1.6 minutes.
 - Perform detection using the mass spectrometer in positive ion mode, monitoring the specific mass transition for NAD⁺.
- Data Analysis:
 - Generate a standard curve using the NAD⁺ analytical standard.
 - Quantify the amount of NAD⁺ in samples by comparing peak areas to the standard curve.
 - Normalize the results to the initial sample amount (e.g., cell number or tissue weight).

Conclusion

The protocols outlined provide robust methods for researchers to quantify the increase in intracellular NAD⁺ levels following treatment with the NAMPT activator **SBI-797812**. The choice between an enzymatic assay and LC-MS/MS will depend on the required throughput, sensitivity, and specificity. These application notes serve as a foundational guide for investigating the pharmacological effects of **SBI-797812** and other NAD⁺ boosting molecules in drug development and metabolic research.

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